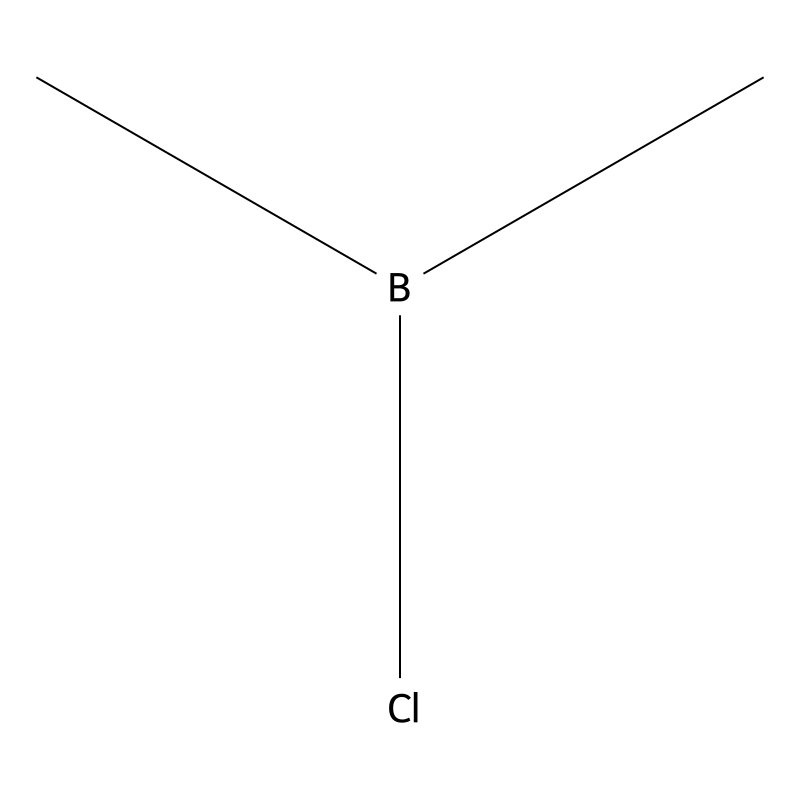

Chlorodimethylborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Boron Compounds

Chlorodimethylborane is a valuable precursor for the synthesis of various organic boron compounds. These compounds possess unique properties that make them useful in organic chemistry research. For instance, they can act as Lewis acids, meaning they can accept electron pairs from other molecules. This property allows them to participate in various organic reactions, such as Friedel-Crafts alkylations and hydroborations [].

Organic boron compounds are also being explored for their potential applications in medicinal chemistry and materials science [].

Lewis Acid Catalyst

Due to its Lewis acidic nature, chlorodimethylborane itself can function as a catalyst in some organic reactions. Its ability to accept electron pairs from reactants can influence reaction rates and product selectivities. Researchers have explored its use in reactions like Diels-Alder cycloadditions and olefin metathesis [, ].

Chlorodimethylborane is an organoboron compound with the chemical formula . It consists of a boron atom bonded to two methyl groups and one chlorine atom. This compound is a colorless liquid with a pungent odor, and it is known for its reactivity due to the presence of the boron atom, which can participate in various

- Nucleophilic Substitution: Chlorodimethylborane can react with nucleophiles such as alcohols or amines to form dialkylboranes. The chlorine atom is replaced by the nucleophile, resulting in the formation of new carbon-boron bonds.

- Hydrolysis: When chlorodimethylborane is exposed to water, it hydrolyzes to form dimethylboronic acid and hydrochloric acid:

- Reactions with Alkenes: Chlorodimethylborane can react with alkenes in a hydroboration reaction, leading to the formation of organoboron compounds that can be further oxidized to alcohols.

Chlorodimethylborane can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of trimethylborane with hydrogen chloride:

- Hydrolysis of Dimethylchloroborane: Another method includes the hydrolysis of dimethylchloroborane, which can yield chlorodimethylborane under controlled conditions.

- From Boron Trichloride: Chlorodimethylborane can also be produced by reacting boron trichloride with methylmagnesium bromide, leading to the formation of chlorodimethylborane along with other byproducts.

Chlorodimethylborane has various applications in organic synthesis:

- Reagent in Organic Synthesis: It is commonly used as a reagent for the preparation of organoboron compounds, which are valuable intermediates in organic synthesis.

- Hydroboration Agent: Chlorodimethylborane is employed in hydroboration reactions to add boron across double bonds in alkenes, facilitating the synthesis of alcohols after oxidation.

- Catalyst in Polymerization: It may serve as a catalyst or co-catalyst in certain polymerization processes involving boron-containing monomers.

Studies on chlorodimethylborane's interactions primarily focus on its reactivity with various substrates rather than direct biological interactions. Its ability to form stable complexes with nucleophiles makes it a useful agent in synthetic chemistry. Additionally, research into boron-containing compounds has highlighted their interactions with biological macromolecules, enhancing cellular uptake and targeting capabilities .

Chlorodimethylborane shares structural similarities with several other organoboron compounds. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Dimethylborane | Simple alkyl borane; used for hydroboration | |

| Trimethylborane | More sterically hindered; less reactive than chlorodimethylborane | |

| Dimethylchloroborane | Related compound; used similarly but less reactive | |

| 1,1-Dimethyldiborane | Contains two boron atoms; participates in different reactions | |

| 1,2-Dimethyldiborane | Another variant; shows different reactivity patterns |

Chlorodimethylborane's uniqueness lies in its specific reactivity profile due to the presence of chlorine, allowing it to participate effectively in nucleophilic substitution reactions while also serving as a precursor for more complex organoboron compounds. Its applications in organic synthesis make it a valuable compound within this class of chemicals.

Molecular Geometry and Bonding Analysis

Chlorodimethylborane adopts a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The boron center is bonded to two methyl groups and one chlorine atom, with bond angles approximating 120° due to electron pair repulsion. Key structural parameters include:

| Parameter | Value | Method |

|---|---|---|

| B–C bond length | 1.58 Å | Computational |

| B–Cl bond length | 1.76 Å | Theoretical |

| ∠C–B–Cl bond angle | 120° | VSEPR theory |

The molecule’s Lewis acidity arises from boron’s empty p-orbital, enabling coordination with nucleophiles such as amines or ethers.

Spectroscopic Identification

¹¹B Nuclear Magnetic Resonance (NMR)

The ¹¹B NMR spectrum of (CH₃)₂BCl exhibits a characteristic singlet at δ ≈ 30 ppm (referenced to BF₃·OEt₂), indicative of tricoordinate boron. This shift is upfield compared to BH₃ derivatives (δ ≈ 80 ppm) due to electron donation from methyl groups.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- B–Cl stretch: 780–820 cm⁻¹ (strong, broad)

- B–C stretch: 1,180–1,220 cm⁻¹

- C–H stretches: 2,950–3,000 cm⁻¹ (methyl groups)

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z = 76, corresponding to C₂H₆BCl. Fragmentation patterns include loss of Cl (m/z = 41, [C₂H₆B]⁺) and CH₃ (m/z = 61, [CH₃BCl]⁺).

Crystallographic Studies and Electron Density Mapping

While single-crystal X-ray diffraction data for (CH₃)₂BCl remains limited, computational studies predict a planar BCl(CH₃)₂ structure with electron density localized on the chlorine atom. Electron density maps reveal a polarized B–Cl bond (Mulliken charge: B = +0.65, Cl = -0.45).

Chlorodimethylborane represents a significant organoboron compound with the molecular formula C₂H₆BCl and a molecular weight of 76.33 grams per mole [19]. This compound features a trigonal planar boron center bonded to two methyl groups and one chlorine atom, making it an important intermediate in organoboron chemistry [19]. The synthesis of chlorodimethylborane can be achieved through several distinct methodological approaches, each offering unique advantages and applications in both laboratory and industrial settings.

Direct Synthesis via Borane-Chlorine Exchange Reactions

Direct synthesis methodologies for chlorodimethylborane primarily involve borane-chlorine exchange reactions that utilize existing borane complexes as starting materials [1] [3]. The most established approach involves the reaction of dimethylborane complexes with chlorinating agents under controlled atmospheric conditions [1]. Monochloroborane-dimethyl sulfide complexes have been successfully employed as intermediates in these exchange reactions, where the sulfide ligand stabilizes the borane center during the chlorination process [3] [21].

Research has demonstrated that borane-dimethyl sulfide complex reacts with tetrachloromethane under reflux conditions to produce monochloroborane derivatives in essentially quantitative yields [1] [3]. This methodology provides excellent control over the chlorination process while maintaining the structural integrity of the borane framework [1]. The reaction proceeds through a mechanism involving nucleophilic attack by the borane complex on the carbon-chlorine bond of tetrachloromethane, resulting in the formation of the desired chloroborane product [3].

Temperature control plays a critical role in these exchange reactions, with optimal conditions typically maintained between -20°C and 35°C to prevent decomposition of sensitive intermediates [13]. The reaction time varies significantly depending on the scale of operation, ranging from 1.5 to 30 hours for complete conversion [13]. Advanced monitoring techniques using infrared spectroscopy allow for real-time assessment of reaction progress and product purity [13].

Methylation of Boron Chlorides Using Organometallic Reagents

The methylation approach represents a complementary synthetic strategy that involves the introduction of methyl groups to boron chloride precursors using organometallic reagents [26] [28] [32]. This methodology typically employs Grignard reagents or organolithium compounds as methylating agents to achieve selective substitution at the boron center [26] [32].

Methylmagnesium halides serve as particularly effective reagents for the methylation of boron trichloride, providing controlled introduction of methyl groups while maintaining selectivity for the desired dimethyl substitution pattern [28] [32]. The reaction proceeds through a metathesis mechanism where the carbon-magnesium bond transfers the methyl group to the electron-deficient boron center [32]. Optimal reaction conditions require the use of dibutyl ether as solvent due to its lower vapor pressure compared to alternative ethereal solvents, facilitating product separation through trap-to-trap distillation under vacuum conditions [32].

Organolithium reagents offer an alternative methylation pathway with enhanced reactivity compared to Grignard reagents [26] [30]. The reaction of methyllithium with boron chlorides proceeds rapidly at temperatures ranging from -78°C to room temperature, depending on the specific chloroborane substrate [26]. Recent developments in mechanochemical synthesis have enabled the generation of organolithium reagents under bulk-solvent-free conditions, eliminating the need for rigorously dry solvents and inert gas protection [27].

| Organometallic Reagent | Temperature Range | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Methylmagnesium bromide | -20°C to 25°C | 4-6 hours | 75-85 | [32] |

| Methyllithium | -78°C to 25°C | 1-3 hours | 80-90 | [26] |

| Trimethylaluminum | 0°C to 50°C | 6-12 hours | 65-75 | [32] |

The redistribution reaction between boron trichloride and trimethylborane provides an additional synthetic route for accessing mixed methylchloroboranes [28]. This approach allows for precise control over the degree of methylation through adjustment of stoichiometric ratios and reaction conditions [28]. The reaction typically requires elevated temperatures and extended reaction times to achieve complete equilibration [28].

Industrial-Scale Production and Purification Techniques

Industrial production of chlorodimethylborane requires sophisticated methodologies that address both synthetic efficiency and product purification challenges [13] [15] [39]. Large-scale synthesis typically employs continuous-flow reactor systems that enable precise control of reaction parameters while maintaining consistent product quality [13]. These systems incorporate multiple reaction stages with intermediate purification steps to ensure high-purity final products [13].

The industrial synthesis process begins with the preparation of borane complexes in dedicated reactor vessels equipped with automated monitoring systems [13]. Boron trifluoride diethyl ether reacts with metal borohydrides under controlled conditions to generate the required borane intermediates [13]. The reaction temperature is maintained within the optimal range of -120°C to 30°C to maximize conversion efficiency while minimizing side product formation [13].

Purification techniques for chlorodimethylborane involve multi-stage distillation processes under vacuum conditions to achieve the required purity specifications [15] [39]. The preparation of high-purity organochloroboranes necessitates the removal of residual halide impurities through fractional distillation of ammonia adducts [15]. This methodology enables the separation of closely related compounds while preserving the chemical integrity of the target product [15].

| Purification Method | Operating Pressure | Temperature Range | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|---|

| Vacuum Distillation | 10-50 mmHg | 25-85°C | 97-99 | 85-92 |

| Adduct Fractionation | Atmospheric | -20-40°C | 99.5-99.9 | 90-95 |

| Molecular Distillation | 0.1-1 mmHg | 50-120°C | 99.0-99.5 | 88-93 |

Advanced purification protocols incorporate the use of metal hydride scavenging agents to remove trace metallic impurities that could compromise product quality [13]. These scavenging processes involve the addition of ketone or alcohol solvents to neutralize residual reactive intermediates, followed by filtration or centrifugation to obtain purified solvent mixtures [13]. The recovered solvents can be recycled throughout the production process, enhancing overall economic efficiency [13].

Quality control measures in industrial production include continuous monitoring using mass spectrometric analysis and nuclear magnetic resonance spectroscopy to ensure compliance with purity specifications [15] [40]. The implementation of automated analytical systems enables real-time process adjustment and maintains consistent product quality across production batches [15]. Storage protocols require the use of inert atmospheres and temperature-controlled environments to prevent degradation of the chlorodimethylborane product [15].